molecular formula C6H9Cl3Si B14187927 Trichloro(hex-1-YN-1-YL)silane CAS No. 918546-28-8

Trichloro(hex-1-YN-1-YL)silane

Cat. No.: B14187927
CAS No.: 918546-28-8
M. Wt: 215.6 g/mol
InChI Key: XYCQAMAGCDTSHM-UHFFFAOYSA-N
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Description

Trichloro(hex-1-YN-1-YL)silane is a chemical compound with the molecular formula C6H9Cl3Si. It is a member of the organosilicon compounds, characterized by the presence of silicon atoms bonded to organic groups. This compound is particularly notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(hex-1-YN-1-YL)silane can be synthesized through several methods. One common approach involves the reaction of hex-1-yne with trichlorosilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the direct chlorination of hex-1-yne using trichlorosilane. This process is optimized to maximize efficiency and minimize by-products. The reaction is usually carried out in large reactors with precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Trichloro(hex-1-YN-1-YL)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trichloro(hex-1-YN-1-YL)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trichloro(hex-1-YN-1-YL)silane involves its interaction with various molecular targets. The compound can form covalent bonds with organic molecules, leading to the modification of their properties. This interaction is facilitated by the presence of reactive silicon-chlorine bonds, which can undergo hydrolysis to form silanols. These silanols can further react with other molecules, leading to the formation of siloxane linkages .

Comparison with Similar Compounds

Uniqueness: Trichloro(hex-1-YN-1-YL)silane is unique due to its alkyne functional group, which imparts distinct reactivity compared to other chlorosilanes. This makes it particularly valuable in the synthesis of complex organosilicon compounds and advanced materials .

Properties

CAS No.

918546-28-8

Molecular Formula

C6H9Cl3Si

Molecular Weight

215.6 g/mol

IUPAC Name

trichloro(hex-1-ynyl)silane

InChI

InChI=1S/C6H9Cl3Si/c1-2-3-4-5-6-10(7,8)9/h2-4H2,1H3

InChI Key

XYCQAMAGCDTSHM-UHFFFAOYSA-N

Canonical SMILES

CCCCC#C[Si](Cl)(Cl)Cl

Origin of Product

United States

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